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Compound of Interest

Compound Name: Sarecycline Hydrochloride

Cat. No.: B610692 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive information on sarecycline hydrochloride drug interaction

studies.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which sarecycline hydrochloride is involved in drug-

drug interactions?

A1: The primary mechanism identified for sarecycline hydrochloride's drug-drug interactions

is the inhibition of P-glycoprotein (P-gp).[1][2] In vitro studies have shown that sarecycline is a

P-gp inhibitor, which can lead to increased concentrations of co-administered drugs that are P-

gp substrates.[1][2]

Q2: Does sarecycline hydrochloride affect Cytochrome P450 (CYP) enzymes?

A2: No, in vitro studies indicate that sarecycline does not inhibit major CYP isoenzymes,

including CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, or

CYP3A4/5.[1][2] Furthermore, it does not induce CYP1A2, CYP2B6, or CYP3A4/5.[1][2]

Metabolism of sarecycline by human liver microsome enzymes is minimal (<15%).[3][4][5]

Q3: What are the known clinically significant drug interactions with sarecycline
hydrochloride?
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A3: Clinically significant interactions have been observed or are anticipated with the following

drug classes:

P-glycoprotein (P-gp) Substrates: Increased concentrations of P-gp substrates (e.g., digoxin)

are possible.[1][6]

Oral Retinoids (e.g., isotretinoin, acitretin): Co-administration should be avoided due to an

increased risk of intracranial hypertension (pseudotumor cerebri).[1][5][7]

Anticoagulants (e.g., warfarin): Sarecycline may enhance the anticoagulant effect,

necessitating a potential reduction in the anticoagulant dosage.[8][9]

Penicillin: The bactericidal action of penicillin may be interfered with by tetracycline-class

drugs like sarecycline.[1][8][10]

Antacids and Iron Preparations: Preparations containing aluminum, calcium, magnesium,

bismuth subsalicylate, and iron can impair the absorption of sarecycline, reducing its efficacy.

[5][7][11]

Q4: Is it safe to co-administer sarecycline hydrochloride with oral contraceptives?

A4: Co-administration of sarecycline with a combination oral contraceptive containing ethinyl

estradiol and norethindrone acetate has not been shown to have a clinically significant effect on

the efficacy of the oral contraceptive.[7] However, pharmacokinetic studies have shown a slight

increase in the systemic exposure of the contraceptive hormones.[1][4][12]

Troubleshooting Guide for Experimental Studies
Issue: Inconsistent results in P-gp substrate interaction studies.

Possible Cause: Variability in the timing of sample collection.

Troubleshooting Step: Ensure that plasma and urine samples for the P-gp substrate are

collected for a duration that covers at least one half-life of the substrate to accurately assess

the effect of sarecycline on its elimination.[12]

Issue: Unexpected variability in pharmacokinetic parameters of sarecycline.
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Possible Cause: Concomitant use of antacids or iron supplements by study subjects.

Troubleshooting Step: Implement a strict protocol that separates the administration of

sarecycline and any products containing polyvalent cations (e.g., antacids, iron supplements)

by at least 2 to 4 hours.[11]

Issue: Observing signs of intracranial hypertension in animal studies.

Possible Cause: Co-administration with a retinoid.

Troubleshooting Step: Review the study protocol to ensure that oral retinoids are not being

co-administered with sarecycline, as this is a known contraindication.[5][7]

Quantitative Data Summary
The following tables summarize the quantitative data from key drug interaction studies involving

sarecycline hydrochloride.

Table 1: Effect of Sarecycline on the Pharmacokinetics of an Oral Contraceptive

Pharmacokinetic
Parameter

Ethinyl Estradiol (EE) Norethindrone (NE)

Cmax Increase 14% 18%

AUCtau Increase 11% 23%

Data from a study involving co-

administration of SEYSARA

with a combination oral

contraceptive (ethinyl estradiol

20 mcg + norethindrone

acetate 1 mg).[1][4][12]

Table 2: Effect of Sarecycline on the Pharmacokinetics of a P-gp Substrate
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Pharmacokinetic Parameter Digoxin

Cmax Increase 26%

AUCtau Change No significant change

Data from a study involving co-administration of

a single 150 mg dose of SEYSARA with digoxin.

[1][12]

Detailed Experimental Protocols
Protocol 1: In Vivo Study of Sarecycline's Effect on Oral Contraceptive Pharmacokinetics

Objective: To evaluate the effect of multiple doses of sarecycline on the steady-state

pharmacokinetics of a combination oral contraceptive.

Study Design: An open-label, one-sequence, two-period crossover study in healthy female

subjects of non-childbearing potential.

Methodology:

Period 1 (Reference): Subjects receive a combination oral contraceptive (e.g., ethinyl

estradiol 20 mcg + norethindrone acetate 1 mg) once daily for a full 28-day cycle to reach

steady-state. Pharmacokinetic blood samples are collected over a 24-hour dosing interval

on Day 21.

Washout Period: A washout period is not applicable in this one-sequence design.

Period 2 (Test): Subjects continue to receive the oral contraceptive daily and begin co-

administration of sarecycline (150 mg) once daily for a specified duration (e.g., 10-12

days). On the final day of co-administration, pharmacokinetic blood samples are collected

over a 24-hour dosing interval.

Sample Analysis: Plasma concentrations of ethinyl estradiol and norethindrone are

determined using a validated LC-MS/MS method.
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Pharmacokinetic Analysis: Cmax, AUCtau, and other relevant pharmacokinetic parameters

are calculated for both periods and compared.

Protocol 2: In Vitro P-glycoprotein (P-gp) Inhibition Assay

Objective: To determine the inhibitory potential of sarecycline on P-gp mediated transport.

System: A cell-based assay using a cell line overexpressing P-gp (e.g., Caco-2 or MDCK-

MDR1 cells).

Methodology:

Cell Culture: Culture the P-gp overexpressing cells on permeable supports to form a

confluent monolayer.

Transport Assay:

Add a known P-gp substrate (e.g., digoxin) to the apical side of the cell monolayer.

In parallel experiments, add the P-gp substrate along with varying concentrations of

sarecycline to the apical side.

Include a positive control inhibitor (e.g., verapamil).

Sample Collection: At specified time points, collect samples from the basolateral side to

measure the amount of the P-gp substrate that has been transported across the cell

monolayer.

Analysis: Quantify the concentration of the P-gp substrate in the collected samples using a

suitable analytical method (e.g., LC-MS/MS).

Data Interpretation: Calculate the efflux ratio in the absence and presence of sarecycline.

A decrease in the efflux ratio with increasing concentrations of sarecycline indicates P-gp

inhibition. Determine the IC50 value for sarecycline's inhibition of P-gp.[12]
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Caption: Workflow for assessing sarecycline's drug interaction potential.
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Caption: Mechanism of P-gp inhibition by sarecycline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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